Product packaging for 4-iodo-2-Pyridinecarboxamide(Cat. No.:)

4-iodo-2-Pyridinecarboxamide

Cat. No.: B13669877
M. Wt: 248.02 g/mol
InChI Key: UDLIRDDMIQQDJH-UHFFFAOYSA-N
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Description

4-iodo-2-Pyridinecarboxamide is a useful research compound. Its molecular formula is C6H5IN2O and its molecular weight is 248.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5IN2O B13669877 4-iodo-2-Pyridinecarboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5IN2O

Molecular Weight

248.02 g/mol

IUPAC Name

4-iodopyridine-2-carboxamide

InChI

InChI=1S/C6H5IN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10)

InChI Key

UDLIRDDMIQQDJH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1I)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Iodo 2 Pyridinecarboxamide

Precursor Selection and Chemical Transformations

The journey to synthesizing 4-iodo-2-pyridinecarboxamide begins with the careful selection of starting materials and the strategic application of chemical transformations.

The synthesis can commence from pyridine-2-carboxamide itself. However, direct iodination often leads to a mixture of products. To achieve regioselectivity, the substrate may be derivatized. The amide group at the C2 position can act as a directing group, but its influence often favors the adjacent C3 position. nih.gov Therefore, alternative strategies are required to steer functionalization towards the C4 position.

One approach involves the introduction of a temporary blocking group at more reactive positions, such as C3 and C5, to force the iodinating agent to react at the desired C4 position. Another strategy is to modify the electronic nature of the pyridine (B92270) ring through N-oxide formation. Pyridine N-oxides can alter the reactivity pattern of the ring, sometimes making the C4 position more susceptible to electrophilic attack.

Furthermore, derivatization of the amide group itself, for instance, into an N,N-diethylamide, has been shown to sterically shield adjacent positions, which could potentially influence regioselectivity in certain catalytic reactions. nih.gov

Achieving regioselective iodination at the C4 position of a pyridine ring is a formidable challenge. Direct C-H functionalization is the most atom-economical approach, but selectivity remains a hurdle. rsc.org

Several strategies have been developed to address this:

Directed Metalation: This strategy involves using a directing group that coordinates to a metal-organic base (like n-butyllithium), leading to deprotonation at a specific site. While ortho-metalation is common, achieving meta- or para-selectivity requires specific directing groups pre-installed at other positions on the ring. snnu.edu.cn For C4-iodination starting from a 2-carboxamide (B11827560), a directing group would need to overcome the inherent directing effect of the amide and the ring nitrogen.

Halogen Dance Reactions: In some instances, a "halogen dance" can be induced, where a halogen atom migrates from one position to another on an aromatic ring under the influence of a strong base to form a more stable intermediate. thieme-connect.comresearchgate.net For example, metalation of 3-iodo-N,N-diisopropyl-2-pyridinecarboxamide leads to an ortho-lithiation followed by an iodine migration to yield a stabilized 4-iodo-3-lithiopyridine derivative. thieme-connect.com This intermediate can then be quenched to produce a 3,4-disubstituted pyridine.

Blocking Group Approach: A practical method for achieving C4-selectivity involves the use of a removable blocking group. A maleate-derived blocking group has been shown to effectively control Minisci-type reactions to achieve C4-alkylation with high selectivity. nih.gov A similar concept could be adapted for iodination, where the blocking group passivates the C2 and C6 positions, thereby directing the reaction to C4.

Transition-Metal-Free Iodination: A method for the decarboxylative iodination of aromatic carboxylic acids using molecular iodine and a base has been developed. acs.org If a suitable precursor like pyridine-2,4-dicarboxylic acid could be selectively mono-decarboxylated, this might offer a route, although controlling the regioselectivity of the remaining carboxyl group's removal would be crucial.

StrategyDescriptionPotential for this compoundKey Challenge
Directed Metalation A directing group guides a metalating agent (e.g., LDA) to a specific C-H bond. snnu.edu.cnA directing group at C2 or C3 could potentially direct lithiation to C4.Overcoming the innate electronic preferences of the pyridine ring. nih.gov
Halogen Dance Migration of a halogen atom upon metalation to a more stable position. thieme-connect.comCould be used if starting from a different iodinated pyridine precursor.Requires a specific substitution pattern to be effective.
Blocking Group Reversibly attaching a group to sterically hinder more reactive positions. nih.govA group blocking C3/C5 could direct iodination to C4.Synthesis and removal of the blocking group adds steps and may reduce overall yield. acs.org
Radical Iodination Direct C-H iodination using radical-based mechanisms. rsc.orgCan functionalize pyridines, but often results in C3/C5 selectivity. rsc.orgrsc.orgAchieving C4 selectivity over other positions.

Catalytic Approaches in this compound Synthesis

Catalysis, particularly using transition metals, offers powerful tools for C-H functionalization, providing pathways that are often more efficient and selective than traditional methods. mdpi.comresearchgate.net

Transition-metal catalysts, including those based on palladium (Pd), rhodium (Rh), iridium (Ir), and copper (Cu), are central to modern organic synthesis and can be employed for the C-H functionalization of pyridines. nih.govmdpi.com

Palladium (Pd) Catalysis: Pd catalysts are widely used for cross-coupling reactions and C-H activation. researchgate.net A Pd-catalyzed regioselective arylation of electron-deficient pyridines has been reported, where the addition of a silver co-catalyst was crucial for achieving high regioselectivity. nih.gov A similar system could potentially be developed for iodination. For instance, a protocol for the synthesis of rilpivirine (B1684574) involves a Pd/C catalyzed reaction of 4-iodo-2,6-dimethylaniline (B1296278) with acrylonitrile. researchgate.net

Rhodium (Rh) Catalysis: Rh(III) catalysts have been successfully used for the amide-directed olefination and cross-coupling of pyridines with heteroarenes. nih.gov In one study, N-phenyl isonicotinamide (B137802) (a C4-carboxamide) was coupled with 2-methylthiophene (B1210033) using a [RhCp*Cl₂]₂ catalyst, demonstrating functionalization at the C3 position. nih.gov Adapting such a system for iodination at the C4 position of a 2-carboxamide would require overcoming the directing group's preference for the C3 position.

Iridium (Ir) Catalysis: Ir-catalyzed C-H borylation reactions are known to be influenced by steric factors, often favoring the less hindered positions. snnu.edu.cn This could potentially be exploited to achieve C4 functionalization if the steric environment around the C3 and C5 positions is sufficiently crowded.

Catalyst SystemReaction TypeExample SubstrateReported SelectivityReference
Pd(OAc)₂ / Ag₂CO₃ C-H ArylationElectron-deficient pyridinesHigh C3/C4 selectivity depending on substrate nih.gov
[RhCpCl₂]₂ / AgSbF₆ C-H OlefinationN-(pyridin-2-yl)acetamideC3-selective nih.gov
[RhCpCl₂]₂ / K₂HPO₄ C-H HeteroarylationN-phenyl isonicotinamideC3-selective nih.gov
Ir-Lewis Acid Bifunctional Catalyst C-H BorylationSubstituted Pyridinesmeta-C-H borylation snnu.edu.cn

The application of green chemistry principles is crucial for developing sustainable synthetic processes in the pharmaceutical and chemical industries. rroij.commdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgsigmaaldrich.com

Key principles relevant to the synthesis of this compound include:

Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com Direct C-H iodination methods are preferable as they avoid the generation of waste from pre-functionalization steps.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic C-H activation is inherently more atom-economical than methods using stoichiometric reagents.

Less Hazardous Chemical Syntheses: Synthetic methods should use and generate substances with little to no toxicity. sigmaaldrich.com This involves choosing safer solvents and reagents.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The transition-metal catalyzed approaches discussed above are a prime example of this principle in action.

Reduce Derivatives: Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized or avoided because these steps require additional reagents and generate waste. acs.org Developing a highly regioselective direct iodination method would be a significant green advancement.

Optimization of Reaction Conditions and Yield

To maximize the yield and purity of this compound, systematic optimization of reaction conditions is essential. This process involves varying several parameters to find the ideal balance for the desired transformation. acs.org

Key parameters for optimization include:

Catalyst and Ligand: The choice of metal and its associated ligands can dramatically affect reactivity and selectivity.

Solvent: The polarity and boiling point of the solvent can influence substrate solubility, catalyst stability, and reaction rate.

Base: The type and amount of base can be critical, especially in reactions that generate an acid byproduct, such as C-H activation.

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can sometimes improve yields but may also lead to the formation of side products. acs.org

Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation and prevent degradation or subsequent reactions.

A hypothetical optimization study for a transition-metal catalyzed iodination might look as follows:

EntryCatalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)K₂CO₃ (1.5)DMF1001235
2Pd(OAc)₂ (5)Cs₂CO₃ (1.5)DMF1001248
3Pd(OAc)₂ (5)Cs₂CO₃ (1.5)Dioxane1001242
4Pd(OAc)₂ (5) Cs₂CO₃ (1.5) DMF 120 12 65
5Pd(OAc)₂ (2.5)Cs₂CO₃ (1.5)DMF1201255
6Pd(OAc)₂ (5)Cs₂CO₃ (1.5)DMF1202462 (degradation observed)

This iterative process allows chemists to identify the optimal conditions for producing this compound efficiently and with high purity. acs.orgnih.gov

Scalable Synthetic Protocols

The efficient and scalable synthesis of this compound is a critical aspect for its application in research and development. Industrial production necessitates methodologies that are not only high-yielding but also cost-effective and amenable to large-scale implementation. The following protocols outline a multi-step synthetic route starting from readily available precursors, with a focus on reaction conditions suitable for scaling up.

A practical and scalable approach to this compound involves a three-step sequence: the chlorination of picolinic acid, followed by a halogen exchange reaction to introduce the iodine substituent, and finally, amidation to furnish the desired product.

Step 1: Synthesis of Methyl 4-chloropicolinate hydrochloride

The initial step involves the chlorination of picolinic acid. A significant improvement for large-scale synthesis is the use of a catalytic amount of dimethylformamide (DMF), which dramatically accelerates the reaction with thionyl chloride. tandfonline.com This avoids the previously reported lengthy reaction times and the handling of large volumes of sulfur dioxide, which are problematic for scale-up. tandfonline.com The reaction of picolinic acid with thionyl chloride and catalytic DMF, followed by quenching with methanol, provides methyl 4-chloropicolinate hydrochloride in good yield. tandfonline.comchemicalbook.com

Interactive Data Table: Synthesis of Methyl 4-chloropicolinate hydrochloride

ParameterValueReference
Starting Material Picolinic acid tandfonline.comchemicalbook.com
Reagents Thionyl chloride, Dimethylformamide (catalytic), Methanol tandfonline.comchemicalbook.com
Temperature 72 °C tandfonline.com
Reaction Time 16-24 hours tandfonline.comchemicalbook.com
Product Methyl 4-chloropicolinate hydrochloride tandfonline.comchemicalbook.com
Yield ~85% chemicalbook.com
Purification Recrystallization from acetone (B3395972) tandfonline.com

Step 2: Synthesis of 4-Iodopicolinic acid

The subsequent step is the conversion of the 4-chloro intermediate to the corresponding 4-iodo derivative. A direct and effective method for this transformation on a large scale is the treatment of methyl 4-chloropicolinate with hydroiodic acid (HI). tandfonline.com This procedure efficiently replaces the chlorine atom with iodine. tandfonline.com An alternative approach is the Finkelstein reaction, a classic SN2 reaction involving the exchange of a halogen. wikipedia.orgbyjus.com In a typical Finkelstein reaction, an alkyl or aryl chloride is treated with an excess of sodium iodide in a suitable solvent like acetone or dimethylformamide, where the differential solubility of the resulting sodium chloride drives the reaction to completion. wikipedia.orgbyjus.comiitk.ac.in For aromatic systems, this reaction can be catalyzed by copper(I) iodide. wikipedia.org

Interactive Data Table: Synthesis of 4-Iodopicolinic acid

ParameterValueReference
Starting Material Methyl 4-chloropicolinate hydrochloride tandfonline.com
Reagents 57% aqueous Hydroiodic acid (HI), Phosphonic acid tandfonline.com
Temperature 110 °C tandfonline.com
Reaction Time 6 hours tandfonline.com
Product 4-Iodopicolinic acid tandfonline.com
Yield 71% tandfonline.com
Purification Partial neutralization with NaOH and recrystallization tandfonline.com

Step 3: Synthesis of this compound

The final step is the amidation of 4-iodopicolinic acid to yield this compound. A common and scalable method for amide bond formation is the activation of the carboxylic acid. One such method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like DMF, which forms a highly reactive acylimidazolide intermediate that subsequently reacts with an amine source, in this case, ammonia (B1221849), to form the primary amide. tandfonline.com Alternatively, the carboxylic acid can be converted to the corresponding acid chloride using an agent like thionyl chloride, followed by reaction with ammonia. researchgate.netnih.gov

Interactive Data Table: Synthesis of this compound

ParameterValueReference
Starting Material 4-Iodopicolinic acid tandfonline.com
Reagents 1,1'-Carbonyldiimidazole (CDI), Ammonia tandfonline.com
Solvent Dimethylformamide (DMF) tandfonline.com
Product This compound
General Principle Activation of carboxylic acid followed by amination tandfonline.com

Reactivity and Transformational Pathways of 4 Iodo 2 Pyridinecarboxamide

Reactivity at the C4-Iodine Position

The iodine atom at the C4 position of 4-iodo-2-pyridinecarboxamide serves as an excellent leaving group in numerous chemical transformations. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the carboxamide group at the C2 position enhances the electrophilicity of the C4 carbon, making it susceptible to attack by various nucleophiles and facilitating oxidative addition in catalytic cycles.

Cross-Coupling Reaction Manifolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide efficient pathways to introduce aryl, alkynyl, and amino groups, among others.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.org In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C4 position. The general reaction involves the coupling of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common catalyst systems include those derived from palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with phosphine (B1218219) ligands such as XPhos. The base, typically potassium phosphate (B84403) (K₃PO₄), plays a crucial role in the transmetalation step of the catalytic cycle. The reaction is generally carried out in a solvent mixture, such as dioxane and water. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 4-iodopyridine (B57791) Derivatives

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-iodopyridine derivativeArylboronic acidP1 (1.0-1.5)K₃PO₄Dioxane/H₂O6085-95
24-bromopyrazoleArylboronic acidP1 (6-7)K₃PO₄Dioxane/H₂O10061-86
33-arylindazoleN-arylaminePd-catalyzed---82

P1 is a specific XPhos-derived precatalyst. nih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful method for the synthesis of arylalkynes. For this compound, the Sonogashira coupling provides a direct route to 4-alkynyl-2-pyridinecarboxamides.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a copper(I) salt like copper(I) iodide (CuI), and an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also often serves as the solvent. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.com Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org

Table 2: General Conditions for Sonogashira Coupling Reactions

Catalyst SystemBaseSolventTemperatureSpecial Conditions
Pd catalyst, Cu(I) co-catalystAmine (e.g., Et₃N, DIPA)Amine or other organic solventRoom Temp to moderate heatingInert atmosphere often required
Copper-free Pd catalystAmine or other baseOrganic solventVariesAvoids alkyne homocoupling

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.orgorganic-chemistry.org For this compound, a Stille coupling with an appropriate organostannane could be employed to introduce various alkyl, vinyl, or aryl groups. The reaction generally requires a palladium catalyst and is often carried out in a non-polar solvent. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. numberanalytics.comwikipedia.orgrug.nl This reaction is a powerful tool for the synthesis of arylamines. For this compound, this methodology allows for the introduction of a wide variety of primary and secondary amines at the C4 position.

The reaction conditions are highly substrate-dependent, but generally involve a palladium catalyst, a phosphine ligand, and a strong base. numberanalytics.comwikipedia.orgrug.nlresearchgate.net The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS). libretexts.org The reaction is typically performed in an inert solvent such as toluene (B28343) or dioxane. libretexts.org

Table 3: Key Components in Buchwald-Hartwig Amination

ComponentExamplesRole in Reaction
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃Active catalytic species
LigandXPhos, SPhos, BINAP, DPPFStabilizes catalyst, influences reactivity
BaseNaOtBu, K₃PO₄, Cs₂CO₃, LHMDSPromotes deprotonation of the amine
SolventToluene, Dioxane, THFProvides reaction medium

Nucleophilic Displacement and Substitution Reactions

The C4 position of the pyridine ring is activated towards nucleophilic attack, particularly when a good leaving group like iodine is present. The electron-withdrawing effect of the ring nitrogen facilitates the addition-elimination mechanism typical of nucleophilic aromatic substitution (SNAr).

While palladium-catalyzed reactions are often preferred for their versatility, direct nucleophilic substitution can be an effective method for introducing certain heteroatom nucleophiles. For instance, reactions with alkoxides, thiolates, and amines can potentially displace the iodide at the C4 position, although such reactions might require elevated temperatures or the use of strong bases. The efficiency of these reactions can be influenced by the nature of the nucleophile and the specific reaction conditions employed.

Reductive Dehalogenation Methodologies

The carbon-iodine bond in this compound is a key site for chemical modification, with reductive dehalogenation being a primary transformation. This process, which replaces the iodine atom with a hydrogen atom, can be achieved through various methods, including catalytic hydrogenation and electrochemical approaches.

Catalytic hydrogenation is a widely employed method for the reduction of aryl halides. While specific studies on this compound are not extensively documented, the hydrogenation of substituted pyridines is a well-established procedure. researchgate.net Typically, this involves the use of a metal catalyst, such as platinum oxide (PtO₂), under a hydrogen atmosphere. researchgate.net The reaction is often carried out in a protic solvent like glacial acetic acid and may require elevated pressure (50 to 70 bar) to proceed efficiently. researchgate.net The general transformation can be represented as follows:

General Scheme for Catalytic Hydrogenation:

Substrate: this compound

Reagents: H₂, Catalyst (e.g., PtO₂)

Solvent: Acetic Acid

Product: 2-Pyridinecarboxamide

A more contemporary approach to reductive dehalogenation involves electrochemical methods. Recent research has demonstrated the efficacy of a Janus palladium membrane electrode (J-Pdₘ) for the hydrodehalogenation of various organic halides, including 4-iodopyridine. sigmaaldrich.com This technique utilizes water as the hydrogen source and electricity to drive the reaction under ambient conditions, offering a safer and more energy-efficient alternative to traditional catalytic hydrogenation. sigmaaldrich.com The process facilitates a heterogeneous hydride transfer in an aprotic electrolyte, leading to rapid reaction rates and high Faradaic efficiency. sigmaaldrich.com

Table 1: Reductive Dehalogenation Methodologies for Iodo-pyridines

MethodReagents and ConditionsProductNotes
Catalytic HydrogenationPtO₂, H₂ (50-70 bar), Acetic Acid2-PyridinecarboxamideA general method for substituted pyridines; may require harsh conditions. researchgate.net
Electrochemical ReductionJanus Palladium Membrane Electrode (J-Pdₘ), Water, Electricity2-PyridinecarboxamideOperates under ambient conditions with high efficiency for related compounds like 4-iodopyridine. sigmaaldrich.com

Reactivity of the Pyridine Nucleus

Directed Ortho-Metalation Strategies

The carboxamide group at the 2-position of this compound can act as a powerful directing group in ortho-metalation reactions. This strategy allows for the selective functionalization of the pyridine ring at the C-3 position. The amide moiety coordinates to a strong base, typically an organolithium reagent, facilitating the deprotonation of the adjacent ortho-proton. The resulting organolithium intermediate can then be trapped with various electrophiles.

This approach, known as Directed ortho-Metalation (DoM), is a versatile tool for the synthesis of substituted pyridines. While direct examples with this compound are not prevalent in the literature, the DoM of other pyridyl carboxamides is well-documented, suggesting a similar reactivity pattern.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org The presence of two deactivating groups in this compound, the iodine atom and the carboxamide group, further reduces the ring's nucleophilicity.

To overcome the inherent low reactivity of the pyridine ring, activation via N-oxidation is a common strategy, which is discussed in the following section.

N-Oxidation and N-Alkylation Transformations

N-Oxidation:

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is significant as it activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. quimicaorganica.org The resulting N-oxide can then undergo reactions like nitration or halogenation at the C-4 position. Following the substitution reaction, the N-oxide can be reduced back to the pyridine. quimicaorganica.org In the case of this compound, N-oxidation would place a positive charge on the nitrogen and a negative charge on the oxygen, which can influence the electron distribution of the ring and facilitate substitution.

N-Alkylation:

Direct N-alkylation of the pyridine nitrogen in this compound is another potential transformation. This reaction typically involves treatment with an alkyl halide. However, the nucleophilicity of the pyridine nitrogen is reduced by the electron-withdrawing substituents, potentially requiring harsher reaction conditions or more reactive alkylating agents.

Amide Group Transformations

Derivatization of the Amide Nitrogen

The primary amide group in this compound offers a site for further functionalization through derivatization of the amide nitrogen.

N-Alkylation:

N-alkylation of amides typically requires strong basic conditions to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an alkyl halide. stackexchange.com Common reagents for this transformation include sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). stackexchange.com Alternatively, catalytic methods using transition metals like copper, iridium, or palladium have been developed for the N-alkylation of amides. stackexchange.comrsc.org These methods often proceed under milder conditions and may offer better functional group tolerance. organic-chemistry.org

Table 2: Potential Amide Nitrogen Derivatization Reactions

ReactionReagents and ConditionsProductNotes
N-Alkylation (Stoichiometric Base)NaH, Alkyl Halide, THF/DMFN-Alkyl-4-iodo-2-pyridinecarboxamideRequires strong base to deprotonate the amide. stackexchange.com
N-Alkylation (Catalytic)Transition Metal Catalyst (e.g., Cu, Ir, Pd), Base, Alkyl HalideN-Alkyl-4-iodo-2-pyridinecarboxamideMilder conditions and potentially broader substrate scope. stackexchange.comrsc.orgorganic-chemistry.org

Hydrolysis and Amidation Processes

The transformation of the carboxamide group and the substitution of the iodo group are key reactions of this compound.

Hydrolysis: The hydrolysis of the carboxamide group in this compound to the corresponding carboxylic acid, 4-iodo-2-pyridinecarboxylic acid, can be achieved under both acidic and basic conditions. This reaction is a fundamental transformation in organic chemistry, often requiring heating to proceed at a reasonable rate. youtube.com The mechanism under acidic conditions involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.com Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon occurs, leading to a tetrahedral intermediate that subsequently eliminates ammonia (B1221849) to form the carboxylate salt.

Amidation: The iodo-substituent at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed amination reactions. The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, is a particularly relevant pathway. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.org

For this compound, the Buchwald-Hartwig amination would proceed by the oxidative addition of the C-I bond to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.orgrsc.org

Reaction Reagents and Conditions Product Reference
HydrolysisH2O, H+ or OH-, heat4-iodo-2-pyridinecarboxylic acid youtube.com
AmidationAmine, Pd catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene), heat4-amino-2-pyridinecarboxamide derivative wikipedia.orgresearchgate.net

Reduction and Cyclization Pathways

The pyridine ring and the carboxamide group of this compound can undergo reduction, and the presence of the iodo group opens up possibilities for cyclization reactions.

Reduction: The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. The pyridine ring can be reduced to a piperidine (B6355638) or a dihydropyridine, while the carboxamide can be reduced to an amine or an alcohol.

Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both the pyridine ring and the carboxamide group. masterorganicchemistry.comyoutube.comyoutube.com The reduction of the carboxamide with LiAlH4 typically yields the corresponding amine, 4-iodo-2-(aminomethyl)pyridine. youtube.com Concurrently, the pyridine ring can also be reduced. In contrast, sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is generally not effective for the reduction of amides or the pyridine ring under standard conditions. youtube.comyoutube.comlibretexts.org

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere can also be employed to reduce the pyridine ring. nih.govgoogle.comnih.govresearchgate.netchemrxiv.org The conditions for catalytic hydrogenation can often be controlled to achieve selective reduction of the pyridine ring while leaving the carboxamide group intact. researchgate.net

Cyclization: The presence of the iodo group at the 4-position and the carboxamide at the 2-position provides a scaffold for intramolecular cyclization reactions to form fused heterocyclic systems. One of the most powerful methods for such cyclizations is the intramolecular Heck reaction. wikipedia.orgnih.govprinceton.edu This palladium-catalyzed reaction involves the coupling of an aryl or heteroaryl halide with an alkene within the same molecule. wikipedia.orgprinceton.edu

To achieve an intramolecular Heck reaction with this compound, the amide nitrogen would first need to be functionalized with a substituent containing a double bond. The subsequent palladium-catalyzed cyclization would then form a new ring fused to the pyridine core. The regioselectivity of the cyclization (exo or endo) would depend on the length and nature of the tether connecting the alkene to the pyridine ring. princeton.edu

Reaction Reagents and Conditions Potential Product(s) Reference
Reduction (Amide)1. LiAlH4, THF; 2. H2O4-iodo-2-(aminomethyl)pyridine youtube.com
Reduction (Ring)H2, Pd/C or PtO2, solvent (e.g., EtOH, AcOH)4-iodo-2-piperidinecarboxamide google.comresearchgate.net
Cyclization (Heck)Alkene-functionalized amide, Pd(OAc)2, PPh3, base, solvent (e.g., DMF), heatFused pyridine derivative wikipedia.orgnih.gov

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. While this compound itself is not a typical starting material for common MCRs, its derivatives, particularly the corresponding aldehyde (4-iodo-2-pyridinecarboxaldehyde), can be valuable components in reactions like the Ugi and Passerini reactions.

Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govnih.govwikipedia.orgtcichemicals.com If 4-iodo-2-pyridinecarboxaldehyde were used as the aldehyde component, it would react with an amine to form an imine, which would then react with the carboxylic acid and isocyanide to generate a complex product containing the 4-iodopyridyl moiety. nih.govwikipedia.org

Passerini Reaction: The Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net Similar to the Ugi reaction, 4-iodo-2-pyridinecarboxaldehyde could serve as the aldehyde component, leading to the formation of a product with the 4-iodopyridyl group attached to a stereocenter bearing both an ester and an amide functionality. wikipedia.orgorganic-chemistry.org

The products of these MCRs, containing the versatile 4-iodopyridyl group, could then be further functionalized, for example, through palladium-catalyzed cross-coupling reactions at the iodo-position, allowing for the rapid generation of diverse chemical libraries.

Reaction Components General Product Structure Reference
Ugi Reaction4-iodo-2-pyridinecarboxaldehyde, Amine, Carboxylic Acid, IsocyanideBis-amide with a 4-iodopyridyl substituent nih.govwikipedia.orgtcichemicals.com
Passerini Reaction4-iodo-2-pyridinecarboxaldehyde, Carboxylic Acid, Isocyanideα-Acyloxy amide with a 4-iodopyridyl substituent wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net

Strategic Applications of 4 Iodo 2 Pyridinecarboxamide in Complex Molecular Synthesis

Building Block for Advanced Heterocyclic Scaffolds

The structural rigidity and defined orientation of substituents in 4-iodo-2-pyridinecarboxamide make it an excellent starting material for the synthesis of more complex heterocyclic systems. The reactivity of the carbon-iodine bond is a key feature, allowing for the introduction of various substituents through cross-coupling reactions.

The iodo-group at the 4-position of this compound is a prime functional group for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of fused pyridine (B92270) systems. For instance, intramolecular Heck reactions of appropriately substituted pyridine derivatives can lead to the formation of phenanthridinone and other fused systems. acs.org While direct examples with this compound are not extensively documented, the reactivity of similar iodopyridine derivatives suggests its high potential in this area. acs.org

Furthermore, the Sonogashira coupling of terminal alkynes with aryl or vinyl halides is a well-established method for creating C-C bonds. wikipedia.orgorganic-chemistry.org The coupling of 2-arylamino-3-iodopyridines with terminal acetylenes, followed by cyclization, has been used to afford 2-N-arylated 7-azaindoles. beilstein-journals.org By analogy, this compound could be functionalized at the carboxamide nitrogen with a group containing a terminal alkyne, setting the stage for an intramolecular Sonogashira coupling to construct fused ring systems.

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved from 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, highlighting a general strategy for fusing a pyrimidine (B1678525) ring to a pyridine core. Current time information in Bangalore, IN.acs.org A similar strategic approach could be envisioned for this compound, where the carboxamide could be converted to a nitrile or other functional group to facilitate cyclization with an appropriate partner.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Fused Pyridines from this compound

Reaction TypeCoupling PartnerCatalyst System (Typical)Potential Fused Product Type
Intramolecular HeckAlkene tethered to the carboxamidePd(OAc)₂, PPh₃Phenanthridinone analogues
Intramolecular SonogashiraAlkyne tethered to the carboxamidePdCl₂(PPh₃)₂, CuI, Et₃NFuro[2,3-c]pyridine analogues
Intermolecular SuzukiArylboronic acid with a proximal reactive groupPd(PPh₃)₄, K₂CO₃Biaryl-fused pyridines

The construction of bridged and spirocyclic frameworks represents a significant challenge in organic synthesis. While direct applications of this compound in this area are not prevalent in the literature, its structural features suggest potential pathways. For instance, the synthesis of spiro rsc.orgnih.govtrienones has been achieved through the intramolecular electrophilic cyclization of N-aryl propynamides. nih.gov One could envision a strategy where the nitrogen of the carboxamide in this compound is functionalized with a suitable propargyl group, which could then undergo a cyclization to form a spirocyclic system.

Another approach could involve a [4+2] cycloaddition (Diels-Alder reaction). The pyridine ring itself is generally not a reactive diene, but derivatization can enhance its reactivity. More plausibly, the iodine at the 4-position can be used to introduce a diene-containing substituent via a Suzuki or Stille coupling, which could then participate in an intramolecular Diels-Alder reaction with a dienophile tethered to the carboxamide group, leading to the formation of complex bridged structures.

Precursor in Natural Product Total Synthesis Initiatives

The total synthesis of natural products often requires the use of highly functionalized and stereochemically defined building blocks. wikipedia.orgchemimpex.comnih.govresearchgate.net Halogenated heterocycles, such as 4-iodopyridine (B57791) derivatives, are valuable in this context due to their ability to participate in a variety of coupling reactions to build complex carbon skeletons. imperial.ac.ukguidechem.com For example, 4-iodopyridine has been used in the synthesis of (−)-Evoninic acid via a cuprate (B13416276) addition reaction. imperial.ac.uk

While specific instances of this compound in a completed natural product total synthesis are not readily found, its potential is evident. The iodo-substituent allows for the facile introduction of complex side chains via cross-coupling reactions, a common strategy in the late-stage functionalization of natural product intermediates. The carboxamide group can serve as a handle for further transformations or as a key binding element in the final target molecule.

Intermediate in the Preparation of Specialized Ligands

Pyridinecarboxamides are well-known scaffolds for the construction of ligands for coordination chemistry. rsc.orgresearchgate.netresearchgate.net The pyridine nitrogen and the amide oxygen and nitrogen atoms can act as donor sites for metal chelation. The pyridine-2,6-dicarboxamide scaffold, in particular, has been extensively used to create ligands for various metal ions, including copper, cobalt, iron, nickel, and palladium. rsc.orgresearchgate.netresearchgate.net

This compound serves as an excellent intermediate for creating more elaborate ligand systems. The iodine atom at the 4-position can be readily replaced by other functional groups through nucleophilic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions. ambeed.comrsc.org This allows for the introduction of additional donor atoms or steric bulk, thereby tuning the electronic and steric properties of the resulting ligand. For example, a Suzuki coupling with a boronic acid containing another heterocyclic donor group (e.g., another pyridine, an imidazole, or a pyrazole) would generate a multidentate ligand with potentially interesting coordination properties.

Table 2: Examples of Ligand Scaffolds Derived from Pyridinecarboxamides

Ligand ScaffoldMetal Ions Coordinated (Examples)Application of Metal ComplexReference
Pyridine-2,6-dicarboxamidesCu, Co, Fe, Ni, PdCatalysis, Sensing, Biological Mimics rsc.orgresearchgate.net
N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamideCopper(II)Model complexes researchgate.net
3-Aminothieno[2,3-b]pyridine-2-carboxamideNot specifiedMedicinal chemistry (M4 modulators) nih.gov

Role in the Synthesis of Functional Organic Materials Precursors

Functional organic materials, with applications in areas such as organic electronics and photovoltaics, often rely on π-conjugated systems. nih.gov The pyridine ring is a common component of such materials. The ability to functionalize this compound at the 4-position via cross-coupling reactions makes it a useful building block for the synthesis of precursors to these materials.

For example, Sonogashira coupling with terminal alkynes can be used to extend the π-system of the pyridine ring, a key step in the synthesis of molecular wires or components for organic light-emitting diodes (OLEDs). wikipedia.orgorganic-chemistry.orgacs.orgnih.gov Similarly, Suzuki coupling with aryl or heteroaryl boronic acids can lead to the formation of oligomeric or polymeric materials with tailored electronic properties. researchgate.netrsc.org The carboxamide group can influence the self-assembly properties of the final material through hydrogen bonding.

Contributions to the Synthesis of Biologically Relevant Molecules

Pyridine and pyridinecarboxamide moieties are present in a wide range of biologically active compounds. organic-chemistry.org 4-Halopyridine-2-carboxamide derivatives, such as 4-chloropyridine-2-carboxamide, are recognized as key intermediates in the synthesis of pharmaceuticals and agrochemicals, including anti-inflammatory and anti-cancer agents. chemimpex.comchemicalbook.comchemicalbook.comfluorochem.co.ukamericanelements.com

A particularly relevant area is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of anticancer drugs. nih.govresearchgate.netnih.govstjohns.edugoogle.com Many potent PARP inhibitors feature a pyridine-2-carboxamide core, which is crucial for binding to the nicotinamide-binding pocket of the enzyme. The ability to modify the pyridine ring at the 4-position is important for tuning the potency and selectivity of these inhibitors. This compound is an ideal starting material for this purpose, as the iodo-group can be readily replaced with various substituents using established cross-coupling methodologies like the Suzuki or Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.orgsemanticscholar.orglibretexts.orgchemrxiv.org

For example, a Buchwald-Hartwig amination reaction could be used to introduce a substituted aniline (B41778) at the 4-position, a common structural motif in many kinase and PARP inhibitors. This highlights the strategic importance of this compound in medicinal chemistry for the rapid generation of compound libraries for drug discovery. acs.orgnih.gov

Table 3: Biologically Active Scaffolds Incorporating Pyridinecarboxamide

Scaffold TypeBiological Target (Example)Therapeutic Area (Potential)Reference
Substituted Pyridine-2-carboxamidesPARP1/PARP2Oncology nih.govstjohns.edugoogle.com
3-Aminothieno[2,3-b]pyridine-2-carboxamidesM4 Muscarinic Acetylcholine ReceptorSchizophrenia nih.gov
3-Aminothieno[2,3-b]pyridine-2-carboxamidesMycobacterium tuberculosisInfectious Diseases acs.org
4-Chloropyridine-2-carboxamide derivativesNot specifiedAnti-inflammatory, Anti-cancer chemimpex.com

Computational and Mechanistic Investigations of 4 Iodo 2 Pyridinecarboxamide

Electronic Structure and Reactivity Prediction Studies

The electronic structure of 4-iodo-2-pyridinecarboxamide is fundamentally governed by the interplay of its constituent parts: the pyridine (B92270) ring, the iodo substituent, and the carboxamide group. The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. The iodo group at the 4-position and the carboxamide group at the 2-position further modulate this electronic landscape.

Computational analyses, particularly using DFT, can quantify these electronic effects. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the pyridine nitrogen and the iodo substituent would be expected to lower the energy of the LUMO, making the ring susceptible to nucleophilic attack. Conversely, the carboxamide group can act as either an electron-donating or -withdrawing group depending on its conformation and interaction with the ring. researchgate.net

Natural Bond Orbital (NBO) analysis can reveal donor-acceptor interactions within the molecule, quantifying the charge transfer between orbitals. researchgate.net For instance, interactions between the lone pairs of the carboxamide oxygen and nitrogen with the π-system of the pyridine ring can be detailed. Furthermore, calculated electrostatic potential maps can visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. The iodine atom, being a large and polarizable halogen, represents a potential site for halogen bonding and is a key reactive center for cross-coupling reactions.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative, based on typical results from DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) for similar aromatic compounds and serves as a predictive model.) researchgate.net

PropertyPredicted ValueSignificance
HOMO Energy~ -7.2 eVRelates to the ability to donate electrons (ionization potential).
LUMO Energy~ -1.9 eVRelates to the ability to accept electrons (electron affinity).
HOMO-LUMO Gap~ 5.3 eVIndicates kinetic stability and chemical reactivity. researchgate.net
Dipole Moment~ 2.5 - 3.5 DReflects the overall polarity of the molecule.
Mulliken Charge on N (Pyridine)~ -0.60 eIndicates a significant negative charge, a site for protonation.
Mulliken Charge on C-I~ +0.15 eShows the carbon atom is electrophilic, a target for nucleophiles.
Mulliken Charge on I~ -0.05 eSlight negative charge, but highly polarizable for reactions.

Conformational Analysis and Energetic Landscapes Relevant to Reaction Pathways

The reactivity and biological activity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, a key conformational freedom is the rotation around the single bond connecting the carboxamide group to the pyridine ring. This rotation dictates the spatial relationship between the amide's carbonyl oxygen, the amino group, and the pyridine nitrogen.

Computational methods can map the potential energy surface (PES) associated with this rotation. acs.org The analysis typically reveals two stable (low-energy) planar conformers:

trans-conformer: The carbonyl oxygen points away from the pyridine nitrogen.

cis-conformer: The carbonyl oxygen points towards the pyridine nitrogen, potentially allowing for an intramolecular hydrogen bond between one of the amide N-H protons and the pyridine nitrogen.

The relative energies of these conformers and the energy barriers (transition states) separating them determine their populations at a given temperature. acs.orgrsc.org The energetic landscape is crucial for understanding reaction pathways, as the accessibility of specific conformers can influence which reaction channel is favored. For example, if a reaction requires the coordination of a metal catalyst to the pyridine nitrogen, the trans conformer might be more reactive as the nitrogen is less sterically hindered. utdallas.edu

Table 2: Illustrative Conformational Energy Profile of this compound (Note: Values are hypothetical, based on studies of similar pyridinecarboxamides, and represent relative energies (ΔE) calculated via DFT.) acs.orgrsc.org

Conformer/StateDihedral Angle (N_pyridine–C_ring–C_carbonyl–O)Relative Energy (kcal/mol)Description
trans (Global Minimum)~180°0.0Most stable planar conformer.
Transition State 1~90°+5.5Rotational barrier, non-planar structure.
cis (Local Minimum)~0°+2.0Less stable planar conformer, potentially stabilized by H-bond.
Transition State 2~270°+5.5Rotational barrier, non-planar structure.

This analysis of the energetic landscape is a prerequisite for accurately modeling reaction mechanisms, as reactions are understood to proceed along the lowest energy pathways on the multidimensional potential energy surface. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the detailed elucidation of reaction mechanisms. sumitomo-chem.co.jpwikipedia.org For this compound, a reaction of significant interest is the Suzuki cross-coupling, where the iodo group is replaced by an aryl or vinyl group. Theoretical calculations can map the entire catalytic cycle, identifying the structures and energies of all reactants, intermediates, transition states, and products. sumitomo-chem.co.jp

A typical Suzuki coupling mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can model each step:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound. The transition state for this step can be located, and its activation energy calculated, which is often the rate-determining step. sumitomo-chem.co.jp

Transmetalation: The organic group is transferred from the organoboron reagent to the palladium center. The mechanism can be complex, involving a base and the formation of various intermediates.

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst.

By calculating the Gibbs free energy for each stationary point along the reaction coordinate, an energy diagram can be constructed. sumitomo-chem.co.jp This diagram provides a quantitative measure of the reaction's feasibility, indicating the height of activation barriers (ΔG‡) that control the reaction rate. sumitomo-chem.co.jpyoutube.com Such studies are invaluable for optimizing reaction conditions (e.g., choice of catalyst, ligand, solvent) by predicting how these changes affect the energy profile.

Table 3: Hypothetical Energy Profile for a Suzuki Coupling Reaction Step (Note: The data is illustrative for the oxidative addition step of a generic Pd-catalyzed Suzuki reaction involving an iodo-pyridine derivative.) sumitomo-chem.co.jp

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants (Substrate + Pd(0) catalyst)Starting materials0.0
Pre-coordination ComplexCatalyst weakly bound to the substrate-5.0
Transition State (TS) C-I bond breaking and C-Pd bond forming+15.0 (Activation Energy)
Oxidative Addition ProductPd(II) intermediate-10.0

Structure-Reactivity Relationships from Quantum Chemical Perspectives

Quantum chemical methods provide a powerful framework for establishing quantitative structure-reactivity relationships (QSRR). Instead of relying solely on empirical observations, reactivity can be correlated directly with calculated electronic and structural parameters. mdpi.comnih.gov

For this compound, several quantum chemical descriptors can predict its reactivity:

Frontier Molecular Orbitals (FMOs): The shapes and energies of the HOMO and LUMO indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, in a reaction with an electrophile, the reaction would likely occur at the atom with the largest HOMO coefficient.

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a more refined prediction of regioselectivity than simply looking at atomic charges. researchgate.net

Atomic Charges: While a simplified model, the distribution of atomic charges (e.g., from Mulliken or NBO analysis) can highlight electrostatic interactions that guide reactants. The electrophilic character of the carbon atom attached to the iodine suggests it is a prime site for nucleophilic substitution or metal-catalyzed coupling reactions. nih.gov

Bond Dissociation Energies (BDEs): The calculated energy required to break a specific bond, such as the C-I bond, can be directly correlated with its reactivity in reactions involving bond cleavage.

By comparing these descriptors for a series of related molecules (e.g., substituting iodine with bromine or chlorine, or altering the substituent at the 2-position), a systematic understanding of how structural modifications influence reactivity can be developed. nih.gov This predictive capability is a cornerstone of modern rational drug and materials design.

Table 4: Correlation of Quantum Descriptors with Predicted Reactivity for this compound

Structural Feature / SiteKey Quantum DescriptorPredicted Reactivity
C4-Iodo Position High LUMO coefficient on C4; Low C-I BDEPrimary site for nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
Pyridine Nitrogen High negative charge; High HOMO coefficientSite for protonation (basicity) and coordination to Lewis acids/metal centers.
Carboxamide Group Potential for H-bond donation and acceptanceInfluences intermolecular interactions, solubility, and crystal packing. Can act as a directing group in certain C-H activation reactions. nih.gov
Pyridine Ring (C3, C5) Fukui function analysisSecondary sites for potential functionalization, depending on the reaction type (e.g., electrophilic or nucleophilic aromatic substitution).

Future Research Directions and Unexplored Opportunities for 4 Iodo 2 Pyridinecarboxamide

Emerging Synthetic Methodologies and Process Intensification

The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of modern organic chemistry. Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 4-iodo-2-pyridinecarboxamide and its analogues.

Emerging Methodologies: Research into novel catalytic systems is expected to provide more direct and atom-economical synthetic routes. For instance, the application of Catellani-type reactions, which enable the formation of multiple carbon-carbon bonds in a single operation, could be a promising strategy for the diversity-oriented synthesis of functionalized 2-pyridones derived from 4-iodo-precursors. nih.gov The development of such strategies would allow for the controlled introduction of various substituents onto the pyridine core, enhancing molecular complexity in a streamlined fashion. nih.gov

Process Intensification: To meet potential future demand for this compound, research into process intensification is crucial. frontiersin.orgosti.gov This involves developing methods that are not only high-yielding but also safer and more environmentally friendly. The use of microwave irradiation, which has been successfully employed for the synthesis of related polychlorinated iodopyridines, presents a viable avenue for accelerating reaction times and improving energy efficiency. orgchemres.org Continuous flow chemistry is another area ripe for exploration, offering benefits such as precise control over reaction parameters, enhanced safety, and easier scalability. frontiersin.org

TechnologyPotential Benefit for this compound Synthesis
Catellani Reactions Enables rapid diversification and construction of complex analogues. nih.gov
Microwave-Assisted Synthesis Reduces reaction times and can increase yields. orgchemres.org
Continuous Flow Chemistry Offers superior control, safety, and scalability for industrial production. frontiersin.org

Discovery of Novel Reactivity Modalities

The reactivity of this compound is largely dictated by its three key functional components: the pyridine nitrogen, the carboxamide group, and the carbon-iodine bond. Future studies are expected to uncover new and versatile reactivity patterns.

C-H Functionalization: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov For this compound, the amide group can act as a directing group to achieve regioselective C-H activation at the C3 and C5 positions. nih.gov Exploring transition-metal-catalyzed reactions, such as those involving palladium, rhodium, or copper, could unlock pathways to novel arylation, alkylation, or etherification reactions at these distal positions. nih.gov

Halogen-Dance Reactions: Iodopyridines can undergo a fascinating rearrangement known as the "halogen dance," where a metalating agent induces the migration of the iodine atom to a different position on the ring. researchgate.netthieme-connect.com Studies on the related 3-iodo-N,N-diisopropyl-2-pyridinecarboxamide have shown that lithiation can lead to an ortho-migration of the iodine. researchgate.netthieme-connect.com Investigating whether this compound can undergo similar transformations could reveal new pathways to previously inaccessible isomers and polysubstituted pyridines.

Vinylogous Reactivity: Inspired by work on related heterocyclic systems like 4-iodo-2-quinolones, there is an opportunity to explore the vinylogous reactivity of the this compound scaffold. nih.gov This could involve engaging the molecule in unique annulation strategies to construct complex, fused heterocyclic systems. nih.gov

Development of Advanced Synthetic Applications

The discovery of novel reactivity directly translates into opportunities for advanced synthetic applications, positioning this compound as a versatile building block for complex molecule synthesis.

The C-I bond is particularly well-suited for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings. ambeed.com These reactions allow for the straightforward introduction of diverse aryl, vinyl, or alkyl groups at the C4 position. A key area for future research is the use of this building block in the synthesis of biologically active molecules and complex natural products. For example, the synthesis of an acyclic analogue of the marine alkaloid meridine (B159762) has been achieved using a related iodopyridinecarboxamide, demonstrating the potential of this class of compounds in medicinal chemistry. researchgate.netthieme-connect.com

Furthermore, the strategic functionalization of the pyridine ring through the methodologies described above (C-H activation, halogen dance) can be applied to the synthesis of libraries of compounds for drug discovery and materials science research. The ability to selectively modify multiple positions on the scaffold is a powerful tool for structure-activity relationship (SAR) studies. rsc.org

Integration into Supramolecular Chemistry and Nanotechnology as a Building Block

The combination of hydrogen-bonding and halogen-bonding capabilities within a single molecule makes this compound a highly attractive building block for supramolecular chemistry and nanotechnology. nih.govmdpi.com

Supramolecular Assembly: The pyridinecarboxamide moiety is an excellent hydrogen-bonding unit, capable of forming robust and directional interactions. mdpi.com Simultaneously, the iodine atom can act as a halogen bond donor, a highly directional and specific non-covalent interaction. nih.gov This dual functionality allows for the programmed self-assembly of molecules into complex, higher-order architectures such as 1D chains, ladders, or more intricate 3D networks. nih.govresearchgate.net Future research could focus on co-crystallization with other molecules to create novel multi-component materials with tailored properties. mdpi.comresearchgate.net

Interaction TypeParticipating GroupPotential Supramolecular Outcome
Hydrogen Bonding PyridinecarboxamideDimer formation, chains, sheets mdpi.com
Halogen Bonding Iodo groupDirectional assembly, linking hydrogen-bonded motifs nih.gov
Combined H- and X-bonding Entire MoleculeComplex 1D, 2D, or 3D networks with high specificity

Nanotechnology: Nanoparticles are fundamental building blocks for nanotechnology, and their surfaces can be functionalized to impart specific properties. scispace.comresearchgate.net this compound could be used as a ligand to cap or functionalize metal nanoparticles. The pyridine and amide groups can coordinate to the nanoparticle surface, while the outwardly projecting iodo group provides a reactive handle for subsequent "on-particle" modifications via cross-coupling reactions. This would allow for the construction of multifunctional nanoparticles for applications in catalysis, sensing, or targeted drug delivery. The intrinsic properties of RNA to self-assemble into nanoparticles also presents an intriguing parallel for how specifically designed small molecules could be used. nih.gov

Interdisciplinary Research Synergies in Organic and Materials Chemistry

The future of this compound lies at the intersection of organic synthesis and materials science. The ability to precisely control its synthesis and reactivity provides a direct pathway to creating novel materials with unique functions.

The development of new supramolecular polymers is a prime example of this synergy. researchgate.net By designing and synthesizing monomers based on the this compound core, researchers can create polymers held together by a combination of hydrogen and halogen bonds. These materials could exhibit interesting properties such as self-healing, stimuli-responsiveness, or unique electronic characteristics.

Furthermore, the creation of functional thin films and surfaces is another promising direction. By incorporating this molecule into polymer matrices or depositing it on substrates, it may be possible to create "smart surfaces" whose properties can be altered by external stimuli. uni-kiel.de The combination of synthetic organic chemistry to create the building block, supramolecular chemistry to assemble it, and materials science to characterize and apply the resulting material, highlights a rich field of interdisciplinary research. researchgate.net This approach allows for the rational design of materials with desired properties, starting from the molecular level. researchgate.net

Q & A

Basic: What are the key considerations for synthesizing 4-iodo-2-pyridinecarboxamide with high purity?

Answer:
Synthesis of this compound requires careful optimization of reaction conditions. A common approach involves halogenation of 2-pyridinecarboxamide derivatives using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C). To ensure purity:

  • Purification: Use column chromatography with a gradient of ethyl acetate/hexane or reverse-phase HPLC to isolate the product. Monitor purity via LC-MS (>98% by area) and confirm structural integrity using 1^1H/13^13C NMR .
  • Side Reactions: Minimize poly-iodination by controlling stoichiometry (1:1 molar ratio of substrate to iodinating agent) and reaction time (<6 hours) .

Advanced: How can directed ortho-lithiation be employed to functionalize this compound?

Answer:
The iodine substituent in this compound acts as a directing group for regioselective lithiation. Key steps:

  • Metalation: Use LDA (lithium diisopropylamide) or n-BuLi at −78°C in THF to generate a lithiated intermediate at the ortho position relative to the iodine.
  • Trapping Electrophiles: Introduce electrophiles (e.g., aldehydes, ketones, or trimethylsilyl chloride) to form C–C or C–Si bonds. For example, quenching with CO2_2 yields carboxylated derivatives .
  • Halogen Migration: Note that iodine may migrate during lithiation, altering regioselectivity. Stabilize intermediates using chelating agents like TMEDA .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H NMR detects aromatic protons (δ 7.5–8.5 ppm) and carboxamide NH2_2 (δ 6.5–7.0 ppm). 13^13C NMR confirms the iodine-bearing carbon (δ ~90–100 ppm) and carbonyl (δ ~165 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (MW: 262.98 g/mol) and isotopic patterns from 127^{127}I .
  • IR Spectroscopy: Identify carboxamide C=O stretch (~1680 cm1^{-1}) and N–H bends (~1600 cm1^{-1}) .

Advanced: How do reaction conditions influence the regioselectivity of cross-coupling reactions with this compound?

Answer:
Regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings depends on:

  • Catalyst Systems: Pd(PPh3_3)4_4 favors coupling at the iodine site, while Pd(OAc)2_2 with XPhos may activate adjacent positions.
  • Solvent Effects: Polar solvents (DMF, DMSO) stabilize transition states for para-substitution, whereas toluene promotes meta-selectivity .
  • Additives: Silver salts (Ag2_2CO3_3) enhance oxidative addition of Pd to the C–I bond, reducing side reactions .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity: Store in amber vials at −20°C to prevent photodeiodination.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
  • Decomposition Signs: Monitor for color change (white to yellow) via UV-Vis spectroscopy, indicating iodine loss or oxidation .

Advanced: How can contradictory data on the biological activity of this compound derivatives be resolved?

Answer:
Conflicting bioactivity results often arise from:

  • Impurity Artifacts: Re-test compounds after rigorous purification (e.g., recrystallization from ethanol/water).
  • Assay Conditions: Standardize cell-based assays (e.g., consistent cell lines, serum concentrations) to reduce variability. For example, anti-inflammatory activity in RAW 264.7 macrophages may vary with LPS stimulation timing .
  • Metabolic Instability: Use LC-MS/MS to identify degradation products in biological matrices .

Advanced: What strategies mitigate iodine loss during functional group interconversions?

Answer:

  • Mild Reducing Agents: Replace LiAlH4_4 with NaBH4_4/CeCl3_3 to reduce carbonyl groups without cleaving C–I bonds.
  • Protecting Groups: Temporarily protect the carboxamide as a tert-butyl carbamate (Boc) during harsh reactions.
  • Low-Temperature Reactions: Perform nucleophilic substitutions (e.g., with amines) at 0°C to retain iodine .

Basic: How is this compound used as a precursor in medicinal chemistry?

Answer:
It serves as a versatile scaffold for:

  • Kinase Inhibitors: Introduce sulfonamide or urea groups at the 4-position to target ATP-binding pockets.
  • Antimicrobial Agents: Functionalize with fluoroquinolone-like side chains to enhance DNA gyrase binding .

Advanced: What computational methods predict the reactivity of this compound in catalytic cycles?

Answer:

  • DFT Calculations: Model transition states for oxidative addition (Pd(0) → Pd(II)) using B3LYP/6-31G(d).
  • Hammett Analysis: Correlate substituent effects (σ+^+) on reaction rates to optimize catalyst design .

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